
2,2-Dimethyl-3,6,9,12-tetraoxaicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,6,9,12-tetraoxaicosane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with ethylene oxide in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired polyether compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for the efficient production of large quantities of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3,6,9,12-tetraoxaicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.
Substitution: The ether groups in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, ketones, or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3,6,9,12-tetraoxaicosane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane dynamics and interactions.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is utilized in the production of polymers, lubricants, and other industrial products.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-3,6,9,12-tetraoxaicosane exerts its effects depends on its specific application. In chemical reactions, its polyether structure allows it to act as a solvent or reactant, facilitating the formation of desired products. In biological systems, it may interact with cell membranes or proteins, influencing their function and behavior. The molecular targets and pathways involved vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-3,6,9,12-tetraoxaicosane can be compared with other polyethers, such as:
- 2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane
- Tetraethylene glycol dimethyl ether
- Decaethylene glycol monododecyl ether
These compounds share similar structural features but differ in their specific functional groups and chain lengths, which can influence their physical and chemical properties
Eigenschaften
CAS-Nummer |
844664-11-5 |
|---|---|
Molekularformel |
C18H38O4 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
1-[2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]ethoxy]octane |
InChI |
InChI=1S/C18H38O4/c1-5-6-7-8-9-10-11-19-12-13-20-14-15-21-16-17-22-18(2,3)4/h5-17H2,1-4H3 |
InChI-Schlüssel |
JKRPUEYIDQLSAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCCOCCOCCOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
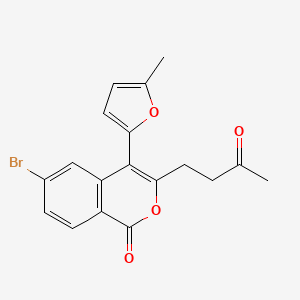
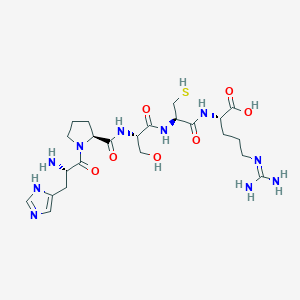

![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
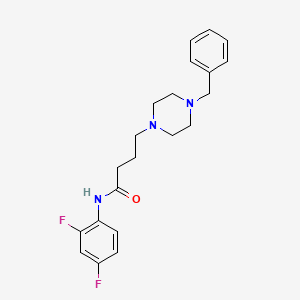
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
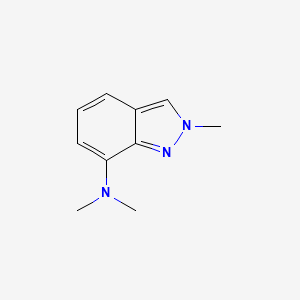
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
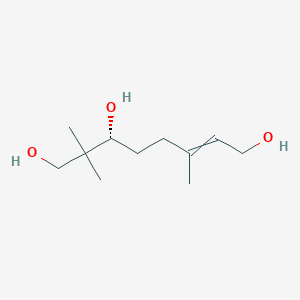
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
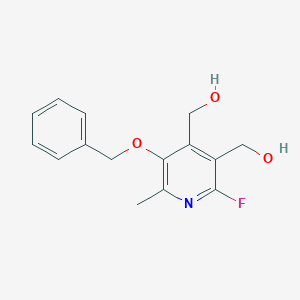

![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)
